N~1~-(1-NAPHTHYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE
Description
The exact mass of the compound N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide is 413.13103142 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c1-2-19(22(29)25-17-13-7-9-14-8-3-4-10-15(14)17)30-23-26-21-20(27-28-23)16-11-5-6-12-18(16)24-21/h3-13,19H,2H2,1H3,(H,25,29)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNCRGCJHPJQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(1-naphthyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19N5OS
- Molecular Weight : 413.49 g/mol
- CAS Number : 312537-13-6
Research indicates that compounds containing the triazino-indole structure exhibit various biological activities, particularly through the modulation of key signaling pathways involved in cancer cell proliferation and survival. The compound this compound has shown significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in induced apoptosis and G2/M phase arrest in cancer cells such as MGC-803 .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer).
- Mechanisms Observed :
- Induction of apoptosis.
- Cell cycle arrest at the G2/M phase.
- Inhibition of tubulin polymerization.
The compound demonstrated an IC50 value of approximately 0.53 μM against HCT-116 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial effects:
- Target Organisms : Various bacterial strains.
- Methodology : Disc diffusion and broth microdilution methods were used to assess antimicrobial efficacy.
Results suggested that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Evaluation
A study published in Pharmaceutical Research evaluated a series of triazino-indole derivatives for their anticancer properties. The most active compounds were found to significantly inhibit cell growth in MGC-803 and HCT-116 cell lines. The study concluded that these compounds could serve as promising leads for developing new anticancer agents targeting the ERK pathway .
Study 2: Antimicrobial Properties
Another research effort focused on assessing the antimicrobial properties of various indole derivatives. The findings indicated that compounds with a similar structure to this compound showed considerable effectiveness against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity against microbial pathogens .
Summary of Findings
| Activity Type | Cell Line/Organism | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | MGC-803 | ~0.53 μM | ERK pathway inhibition; apoptosis induction |
| Antimicrobial | Various bacterial strains | Significant activity | Disruption of bacterial cell function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
